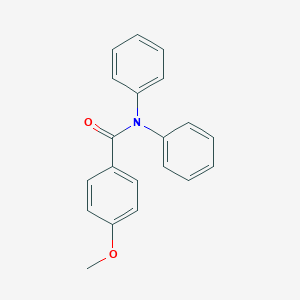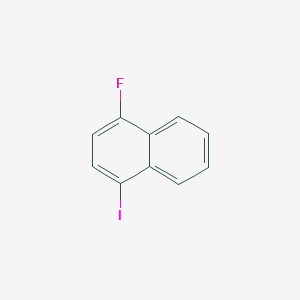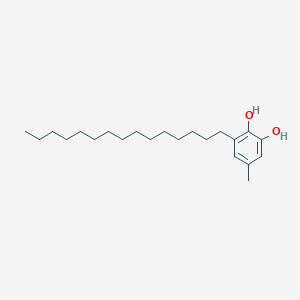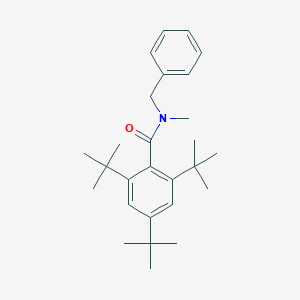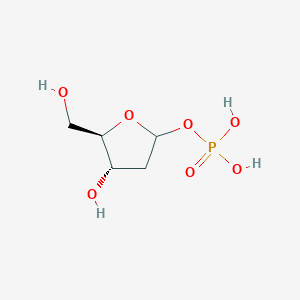
Vinyl 3-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl 3-butenoate, also known as 2-propenyl 3-butenoate, is an organic compound that belongs to the family of vinyl esters. It has a chemical formula of C7H10O2 and a molecular weight of 126.15 g/mol. Vinyl 3-butenoate is commonly used in organic synthesis, and it has various scientific research applications.
Mecanismo De Acción
The mechanism of action of vinyl 3-butenoate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can be used to introduce a vinyl group into a molecule. Vinyl 3-butenoate can also undergo a Diels-Alder reaction with dienes, which can be used to synthesize cyclohexene derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of vinyl 3-butenoate are not well studied. However, it is known to be a reactive compound that can undergo various chemical reactions. Vinyl 3-butenoate can react with nucleophiles such as thiols and amines, which can lead to the formation of adducts. These adducts can modify the function of proteins and enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vinyl 3-butenoate has several advantages for lab experiments. It is a readily available starting material that can be easily synthesized. It is also a versatile compound that can undergo various chemical reactions. However, vinyl 3-butenoate is a reactive compound that can be difficult to handle. It can react with nucleophiles in the lab, which can interfere with the desired reaction. Vinyl 3-butenoate can also be hazardous to handle due to its reactivity and flammability.
Direcciones Futuras
There are several future directions for the scientific research of vinyl 3-butenoate. One direction is to study its mechanism of action in more detail. This can help to understand how vinyl 3-butenoate can be used in the synthesis of various organic compounds. Another direction is to study the biochemical and physiological effects of vinyl 3-butenoate. This can help to understand the potential toxic effects of vinyl 3-butenoate and its adducts. Finally, future research can focus on developing new synthetic methods for vinyl 3-butenoate that are more efficient and environmentally friendly.
Métodos De Síntesis
Vinyl 3-butenoate can be synthesized through the esterification reaction between 3-butenoic acid and vinyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form vinyl 3-butenoate. The yield of the reaction can be improved by using excess vinyl alcohol and removing the water formed during the reaction.
Aplicaciones Científicas De Investigación
Vinyl 3-butenoate has various scientific research applications. It is commonly used in organic synthesis as a starting material for the synthesis of various organic compounds. For example, vinyl 3-butenoate can be used as a precursor for the synthesis of β-lactams, which are important building blocks for the synthesis of antibiotics. Vinyl 3-butenoate can also be used in the synthesis of chiral alcohols and ketones, which are important intermediates in the synthesis of pharmaceuticals.
Propiedades
Número CAS |
19480-15-0 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
ethenyl but-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-4H,1-2,5H2 |
Clave InChI |
PROZFBRPPCAADD-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)OC=C |
SMILES canónico |
C=CCC(=O)OC=C |
Otros números CAS |
19480-15-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
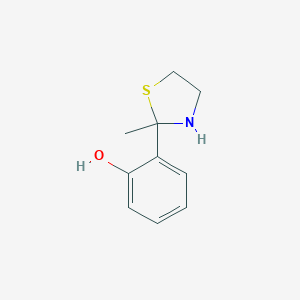

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)

